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Compound of Interest

Compound Name:
1-Phenylcyclobutanecarboxylic

acid

Cat. No.: B1361853 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
phenylcyclobutanecarboxylic acid, a molecule of interest in medicinal chemistry and

materials science. This document details the available spectral data, outlines the experimental

protocols for obtaining such data, and presents a logical workflow for the spectroscopic

analysis of this compound.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for 1-
phenylcyclobutanecarboxylic acid. Due to the limited availability of experimentally derived

public data, predicted values from computational models are included and are explicitly noted.

Table 1: Mass Spectrometry Data
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Parameter Value Source

Molecular Formula C₁₁H₁₂O₂ PubChem[1]

Molecular Weight 176.21 g/mol PubChem[1]

Exact Mass 176.083729621 Da PubChem[1]

LC-MS (ESI+) m/z 177.4 [M+H]⁺ ChemicalBook[2]

Table 2: Predicted ¹H NMR Spectroscopic Data

Note: Experimental data for ¹H NMR chemical shifts were not publicly available. The following

are predicted values.

Chemical Shift (ppm) Multiplicity Assignment

~12.0 Singlet (broad) -COOH

~7.4 - 7.2 Multiplet Aromatic protons

~2.8 - 2.6 Multiplet Cyclobutane -CH₂-

~2.2 - 2.0 Multiplet Cyclobutane -CH₂-

~1.9 - 1.7 Multiplet Cyclobutane -CH₂-

Table 3: Predicted ¹³C NMR Spectroscopic Data

Note: Experimental data for ¹³C NMR chemical shifts were not publicly available. The following

are predicted values.
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Chemical Shift (ppm) Assignment

~180 -COOH

~145 Aromatic C (quaternary)

~128 Aromatic CH

~127 Aromatic CH

~126 Aromatic CH

~55 Cyclobutane C (quaternary)

~35 Cyclobutane CH₂

~18 Cyclobutane CH₂

Table 4: Predicted Infrared (IR) Spectroscopy Data

Note: Experimental data for IR absorption frequencies were not publicly available. The

following are predicted values based on typical absorptions for carboxylic acids.[3][4][5][6]

Wavenumber (cm⁻¹) Intensity Assignment

3300 - 2500 Broad, Strong
O-H stretch (carboxylic acid

dimer)

3100 - 3000 Medium C-H stretch (aromatic)

3000 - 2850 Medium C-H stretch (aliphatic)

1710 - 1680 Strong
C=O stretch (carboxylic acid

dimer)

1600 - 1450 Medium to Weak C=C stretch (aromatic)

1450 - 1300 Medium C-H bend (aliphatic)

1320 - 1210 Medium C-O stretch

950 - 910 Broad, Medium O-H bend
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Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These

protocols are generalized for the analysis of solid aromatic carboxylic acids and can be

adapted for 1-phenylcyclobutanecarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

Weigh approximately 5-10 mg of 1-phenylcyclobutanecarboxylic acid.

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-

d₆) in a clean, dry NMR tube.

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already

present in the solvent.

¹H NMR Acquisition:

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire a one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and

16-32 scans.

Process the data by applying a Fourier transform, phase correction, and baseline correction.

Integrate the signals and reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.
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Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and

a sufficient number of scans to achieve a good signal-to-noise ratio (often several hundred to

thousands).

Process the data similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer, typically equipped with an Attenuated Total Reflectance

(ATR) accessory.

Sample Preparation (ATR method):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Record a background spectrum of the empty ATR crystal.

Place a small amount of solid 1-phenylcyclobutanecarboxylic acid onto the center of the

ATR crystal.

Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.

Data Acquisition:

Acquire the FTIR spectrum, typically over the range of 4000-400 cm⁻¹.

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

The instrument's software will automatically ratio the sample spectrum to the background

spectrum to generate the final absorbance or transmittance spectrum.[7][8]

Liquid Chromatography-Mass Spectrometry (LC-MS)
Objective: To determine the molecular weight and purity of the compound.
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Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a mass

spectrometer with an electrospray ionization (ESI) source.

Sample Preparation:

Prepare a stock solution of 1-phenylcyclobutanecarboxylic acid in a suitable solvent (e.g.,

acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase

composition.

LC-MS Analysis:

LC Conditions:

Column: A C18 reverse-phase column is typically used.

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic

acid, is common. For example, a gradient from 10% B to 90% B over 6 minutes.[2]

Flow Rate: 0.5 mL/min.

Injection Volume: 5-10 µL.

MS Conditions (ESI Positive Mode):

Ion Source: Electrospray Ionization (ESI).

Polarity: Positive.

Scan Range: m/z 50-500.

Capillary Voltage: 3-4 kV.

Drying Gas Temperature: 300-350 °C.

Visualizations
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The following diagrams illustrate the logical workflow for the spectroscopic analysis of 1-
phenylcyclobutanecarboxylic acid.

Sample Preparation

Spectroscopic Analysis

Data Interpretation

Synthesis of 1-Phenylcyclobutanecarboxylic Acid Purification (e.g., Recrystallization)

NMR Spectroscopy
(¹H and ¹³C)Structural Framework

FTIR SpectroscopyFunctional Groups

LC-MS
Molecular Weight

Structural Elucidation Purity and MW Confirmation

Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of 1-phenylcyclobutanecarboxylic acid.
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Caption: Relationship between spectroscopic techniques and derived structural information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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